molecular formula C11H13N5 B12214527 2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine

2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine

Cat. No.: B12214527
M. Wt: 215.25 g/mol
InChI Key: ZDPYSMJNFHCNEC-UHFFFAOYSA-N
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Description

2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and significant role in medicinal chemistry Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with hydrazine hydrate in the presence of a base, followed by the introduction of the 3-methylphenyl group. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its role as a potential therapeutic agent in the treatment of diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazinyl-N-(4-methylphenyl)pyrimidin-4-amine
  • 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • Thieno[2,3-d]pyrimidine derivatives

Uniqueness

2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H13N5/c1-8-3-2-4-9(7-8)14-10-5-6-13-11(15-10)16-12/h2-7H,12H2,1H3,(H2,13,14,15,16)

InChI Key

ZDPYSMJNFHCNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2)NN

Origin of Product

United States

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